3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been shown to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is not yet fully understood. However, it has been suggested that this compound may exert its pharmacological effects by interacting with specific targets in the body, such as enzymes or receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide exhibits potent biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and cathepsin B, which are involved in various physiological processes. It has also been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its potent pharmacological properties. This compound has been shown to exhibit interesting activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in the body. Additionally, more research is needed to evaluate the potential toxicity of this compound and to determine the optimal dosage for its use in lab experiments.
Synthesemethoden
The synthesis of 3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves several steps, starting from the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with pyridine-3-carboxaldehyde to form the corresponding pyridine derivative. The final step involves the reaction of the pyridine derivative with iodine and ammonium carbonate to form 3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess interesting pharmacological properties, including antitumor, anti-inflammatory, and analgesic activities. This compound has also been found to exhibit potent inhibitory effects against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Eigenschaften
Produktname |
3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
---|---|
Molekularformel |
C14H13IN2O2 |
Molekulargewicht |
368.17 g/mol |
IUPAC-Name |
3-iodo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13IN2O2/c1-19-13-5-4-11(7-12(13)15)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
CRPKJORTYRUCIQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.